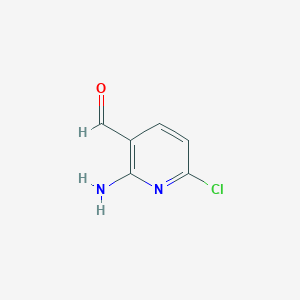

2-Amino-6-chloronicotinaldehyde

Description

Structural Features and Core Heterocyclic Framework

The chemical identity and reactivity of 2-Amino-6-chloronicotinaldehyde are dictated by its distinct structural components. The molecule, with the chemical formula C₆H₅ClN₂O, is systematically named 2-amino-6-chloropyridine-3-carbaldehyde. vulcanchem.compharmaffiliates.com Its structure is built upon a central pyridine (B92270) ring, which is adorned with an aldehyde group, an amino group, and a chlorine atom at specific positions.

Pyridine Ring System

The foundation of this compound is a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. smolecule.com This ring system is a prevalent scaffold in medicinal chemistry due to its characteristic chemical properties, including its basicity, solubility, and ability to form hydrogen bonds. smolecule.com The arrangement of the substituents on this pyridine core creates a unique electronic distribution that profoundly influences the molecule's interactions and reactivity. smolecule.com

Aldehyde Functional Group

Positioned at the 3-position of the pyridine ring is a reactive aldehyde group (-CHO). This functional group is a key site for a multitude of chemical transformations. It can be oxidized to form a carboxylic acid or reduced to an alcohol. Furthermore, the aldehyde group readily participates in condensation reactions, such as the formation of Schiff bases with primary amines, which are pivotal in the synthesis of various biologically active compounds.

Chlorine Substituent

A chlorine atom is located at the 6-position of the pyridine ring. The presence of this halogen atom enhances the reactivity of the molecule, particularly in nucleophilic substitution reactions where the chlorine can be displaced by other functional groups. This feature further expands the synthetic utility of this compound.

Significance as a Versatile Synthetic Building Block in Advanced Organic Synthesis

The combination of the pyridine core with the aldehyde, amino, and chloro functional groups makes this compound a highly versatile building block in organic synthesis. Its utility is demonstrated in its application as a key intermediate for the construction of more complex molecular architectures, including various heterocyclic scaffolds. The molecule's functional groups provide multiple reaction sites, allowing for a stepwise and controlled elaboration of its structure. For instance, it is used in the synthesis of 1,8-naphthyridinone compounds, which are being investigated as modulators of adenosine (B11128) receptors for potential applications in oncology. googleapis.com It has also been utilized in the preparation of chemical compounds that act as H-PGDS inhibitors. google.com Furthermore, it serves as a precursor in the synthesis of heterobicyclic inhibitors of MAT2A, which are being explored for their potential in cancer treatment. google.com The ability to undergo a wide range of chemical transformations, including Chan-Lam coupling, Corey-Fuchs reaction, and Grignard reactions, underscores its importance in the synthetic chemist's toolbox. ambeed.com

Contextualization within Nicotinic Acid Derivatives and Pyridine Chemistry

This compound belongs to the broader class of nicotinic acid derivatives, which are compounds derived from nicotinic acid (pyridine-3-carboxylic acid). While it is an aldehyde and not a carboxylic acid, its structural relationship is clear. The oxidation of the aldehyde group in this compound directly yields 2-amino-6-chloronicotinic acid, a direct derivative of nicotinic acid.

Within the vast landscape of pyridine chemistry, this compound represents a highly functionalized and therefore valuable member. Pyridine and its derivatives are fundamental in numerous areas of chemistry, including pharmaceuticals and agrochemicals. The specific substitution pattern of this compound provides a unique electronic environment that influences its chemical reactivity and physical properties, distinguishing it from other substituted pyridines. smolecule.com Its role as a synthetic intermediate highlights the ongoing importance of pyridine chemistry in the development of novel and functional molecules.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-6-chloropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c7-5-2-1-4(3-10)6(8)9-5/h1-3H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLHHGBKOCKPCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50482832 | |

| Record name | 2-Amino-6-chloronicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58584-61-5 | |

| Record name | 2-Amino-6-chloronicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6-chloropyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparative Strategies for 2 Amino 6 Chloronicotinaldehyde

Precursor-Based Synthesis Approaches

A principal strategy for synthesizing 2-Amino-6-chloronicotinaldehyde relies on the transformation of carefully selected precursor molecules. These methods are often multi-step processes that build the target molecule through sequential reduction and oxidation reactions or through cyclization pathways.

Reduction of 2-Chloronicotinic Acid to 2-Chloronicotinalcohol followed by Oxidation to 2-Chloronicotinaldehyde (B135284)

This two-step approach begins with the corresponding nicotinic acid derivative, which is first reduced to the alcohol and subsequently oxidized to the desired aldehyde.

The initial reduction of a carboxylic acid to an alcohol can be achieved using various reducing agents. A common and effective method involves the use of a sodium borohydride (B1222165) and boron trifluoride etherate system. scirp.org This combination is known to efficiently reduce carboxylic acids to their corresponding primary alcohols. While specific studies on 2-chloronicotinic acid are not detailed, the general mechanism for this type of reduction is well-established. The boron trifluoride etherate acts as a Lewis acid, activating the carboxylic acid group towards reduction by sodium borohydride.

Table 1: Reagents for Reduction of Carboxylic Acids

| Reagent | Role | Typical Conditions |

| Sodium Borohydride (NaBH₄) | Reducing Agent | - |

| Boron Trifluoride Etherate (BF₃·OEt₂) | Lewis Acid Activator | - |

Note: This table represents a general application of these reagents for carboxylic acid reduction.

Following the reduction, the resulting 2-chloronicotinalcohol is oxidized to form 2-chloronicotinaldehyde. nih.gov Manganese dioxide (MnO₂) is a widely used and selective oxidizing agent for the conversion of allylic and benzylic alcohols to their corresponding aldehydes. The reaction is typically carried out by stirring the alcohol with an excess of activated MnO₂ in an inert solvent, such as dichloromethane (B109758) or chloroform, at room temperature. The mild nature of this reagent is advantageous as it minimizes over-oxidation to the carboxylic acid.

Table 2: Reagent for Selective Oxidation of Alcohols

| Reagent | Substrate | Product | Typical Conditions |

| Manganese Dioxide (MnO₂) | Primary allylic/benzylic alcohols | Corresponding aldehydes | Stirring in an inert solvent at room temperature |

Vilsmeier Cyclization of Enamide Substrates

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic compounds and can also be employed in the synthesis of heterocyclic aldehydes. rsc.org In the context of pyridine (B92270) synthesis, the Vilsmeier cyclization of enamide substrates presents a viable, albeit complex, route. researchgate.netnih.gov This process involves the reaction of an enamide with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide), which acts as both a formylating and cyclizing agent. thieme-connect.de The reaction proceeds through a proposed mechanism involving sequential halogenation, formylation, and intramolecular nucleophilic cyclization to yield the halogenated pyridin-2(1H)-one. nih.gov While direct synthesis of this compound via this method requires specific enamide precursors, the Vilsmeier-Haack reaction's versatility in constructing pyridine rings is well-documented. researchgate.net

Functionalization of Related Chlorinated Pyridine Compounds

An alternative synthetic strategy involves modifying existing chlorinated pyridine or related heterocyclic structures. This approach leverages the known reactivity of similar compounds to introduce the desired functional groups onto a pre-existing ring system.

Nucleophilic Substitution Strategies on 2-Amino-6-chloropurine (B14584) Derivatives as a Template

The reactivity of 2-amino-6-chloropurine serves as an excellent model for understanding potential nucleophilic substitution reactions on the structurally related 2-amino-6-chloropyridine (B103851) core. google.comredalyc.org 2-Amino-6-chloropurine is a key intermediate in the synthesis of various biologically active purine (B94841) derivatives. tandfonline.com The chlorine atom at the 6-position of the purine ring is susceptible to nucleophilic attack by a variety of nucleophiles, including amines. researchgate.net This reactivity has been exploited to synthesize a range of 6-substituted purine derivatives. redalyc.org For instance, amination reactions on 6-chloropurine (B14466) derivatives can be carried out using different amines, sometimes under microwave irradiation to enhance reaction rates. researchgate.net

Kinetic studies on the nucleophilic aromatic substitution (SNAr) reactions of 6-halopurine nucleosides have shown that the reactivity order of the halogens can vary depending on the nucleophile. byu.edu For example, with butylamine, the order is F >> Br > Cl > I, whereas with aniline, the order is I > Br > Cl > F. byu.edu These findings provide valuable insights into the potential for similar substitution reactions on this compound, suggesting that the chloro group could be replaced by other functional groups under appropriate conditions.

Oxidative Approaches to Introduce Aldehyde Group on Chlorinated Precursors

The introduction of an aldehyde group onto a pre-existing chlorinated pyridine ring is a critical step in the synthesis of this compound. Oxidative methods are a primary strategy to achieve this transformation.

One notable approach is the Vilsmeier-Haack reaction , a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.orgnih.gov This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃). patsnap.com The electron-rich nature of the aminopyridine ring facilitates this electrophilic substitution, leading to the introduction of the formyl group. The reaction mechanism involves the formation of a chloroiminium ion (the Vilsmeier reagent), which then acts as the formylating agent. wikipedia.orgyoutube.com The initial product, an iminium ion, is subsequently hydrolyzed during workup to yield the final aldehyde. wikipedia.org

Another potential oxidative strategy involves the direct oxidation of a methyl group at the 3-position of a corresponding 2-amino-6-chloropicoline precursor. Vanadium-containing catalysts are known to be effective in the vapor-phase oxidation of methylpyridines to their corresponding aldehydes. researchgate.net

Considerations for Competing Chlorination

A significant challenge in the synthesis of chlorinated pyridines is the potential for competing and over-chlorination reactions. chemicalbook.com During processes aimed at introducing other functional groups, the reaction conditions can sometimes favor further chlorination of the pyridine ring, leading to the formation of undesired polychlorinated by-products. The reactivity of the pyridine ring, influenced by the existing substituents, plays a crucial role in the selectivity of the reaction. For instance, the presence of an activating amino group can enhance the susceptibility of the ring to electrophilic attack, which can include further chlorination if a chlorinating agent is present or generated in situ. Careful control of reaction parameters, such as temperature, reaction time, and the stoichiometry of the reagents, is essential to minimize these side reactions. nih.gov

Challenges and Optimization in this compound Synthesis

The synthesis of this compound is often accompanied by challenges related to yield, purity, and product stability. Addressing these challenges through methodical optimization is crucial for developing efficient and scalable synthetic protocols.

Yield Enhancement Strategies

Maximizing the yield of this compound is a primary objective in its synthesis. Several strategies can be employed to achieve this:

Optimization of Reaction Conditions: As demonstrated in various chemical syntheses, adjusting parameters such as temperature, reaction time, and solvent can significantly impact the yield. For instance, in iron-catalyzed ring contractions, a moderate temperature was found to be optimal, as lower temperatures halted the reaction and higher temperatures reduced the yield. acs.org Similarly, the choice of solvent can be critical; in some cases, a mixture of solvents may provide the best results. acs.org

Catalyst Selection: The choice of catalyst is paramount. In a study on the hydrodehalogenation of chloropyridines, a Pd/C catalyst was found to be more effective than an immobilized palladium complex catalyst. osti.gov For oxidative reactions, the selection of the appropriate oxidizing agent and catalyst system is crucial to ensure high conversion of the starting material to the desired product.

Reagent Stoichiometry: The molar ratio of reactants can influence both yield and the formation of by-products. Careful control over the amount of each reagent is necessary to drive the reaction to completion while minimizing side reactions.

A study on the synthesis of 2-amino-6-chloropurine, a related compound, highlighted that using N,N-dimethylformamide for recrystallization can lead to high-purity products with good yields. google.com

Purity Improvement Techniques

Achieving high purity is critical for the use of this compound in subsequent applications. Common impurities can include starting materials, intermediates, and by-products from side reactions, such as dehalogenated compounds. psu.edu

Recrystallization is a fundamental technique for purifying solid organic compounds. The selection of an appropriate solvent or solvent system is key to successful recrystallization. For instance, in the synthesis of 3-Amino-6-chloro-2-picoline, recrystallization from n-hexane was effective in achieving high purity.

Chromatographic methods , such as column chromatography, are also widely used to separate the desired product from impurities. The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (solvent system) is tailored to the specific properties of the compounds being separated.

Control of By-product Formation: A primary strategy for improving purity is to minimize the formation of by-products during the reaction itself. For example, in the synthesis of 2-amino-6-chloropyridine, the reduction of a hydrazino intermediate with hydrazine (B178648) hydrate (B1144303) and a Raney-Nickel catalyst was found to produce a purer product with only a small amount of the dehalogenated impurity compared to direct reduction with hydrogen, which yielded a significant amount of 2-aminopyridine (B139424). psu.edu This highlights the importance of selecting a synthetic route that inherently minimizes side reactions.

Thermal Decomposition Mitigation Strategies

The thermal stability of this compound is a significant concern, as degradation can lead to reduced yield and the introduction of impurities. Aldehydes, in general, can be susceptible to thermal decomposition.

Strict temperature control throughout the synthesis and work-up process is the most critical factor in mitigating thermal decomposition. uky.eduuky.edu

Reaction Temperature: Many organic reactions are exothermic, and failure to adequately dissipate the heat generated can lead to a rapid increase in temperature, promoting decomposition. Therefore, maintaining the optimal reaction temperature through effective cooling is essential. For instance, in the synthesis of 2-amino-6-chloropurine, the initial formation of the Vilsmeier-Haack reagent is carried out at low temperatures (0-10°C) to favor the formation of the active intermediate and prevent its degradation. google.com

Post-Reaction Handling: Even after the primary reaction is complete, the product may still be susceptible to thermal degradation. It is often advisable to cool the reaction mixture before and during work-up procedures.

Purification Temperature: During purification steps like distillation or recrystallization from a hot solvent, prolonged exposure to high temperatures should be avoided. Using vacuum distillation to lower the boiling point or selecting a recrystallization solvent with a lower boiling point can be effective strategies.

By carefully controlling the temperature at all stages of the synthesis, the thermal decomposition of this compound can be significantly minimized, leading to a higher yield of a purer product.

Inert Atmosphere Utilization

The presence of an aldehyde functional group and a chloro-substituent on the pyridine ring makes this compound susceptible to oxidation and dehalogenation under certain reaction conditions. The utilization of an inert atmosphere, typically nitrogen or argon, is a critical parameter in the synthesis to mitigate these unwanted side reactions.

In synthetic routes analogous to the preparation of related compounds like 2-amino-6-chloropurine, reactions are often conducted under reflux in an inert solvent such as acetonitrile. This practice is crucial for several reasons:

Prevention of Oxidation: The aldehyde group is prone to oxidation to a carboxylic acid, especially at elevated temperatures in the presence of oxygen. An inert atmosphere minimizes the concentration of oxygen in the reaction vessel, thereby preserving the aldehyde functionality.

Minimization of Dehalogenation: Reductive dehalogenation, where the chlorine atom is replaced by a hydrogen atom, is a common side reaction in the synthesis of chloropyridines. This can be catalyzed by metallic reagents or occur at high temperatures in the presence of certain nucleophiles or impurities. Conducting the reaction under an inert atmosphere helps to suppress these reductive pathways.

Stabilization of Reagents: Some reagents used in the synthesis, particularly organometallic catalysts or strong bases, can be sensitive to air and moisture. An inert environment ensures their stability and reactivity throughout the course of the reaction.

The synthesis of 2-amino-6-chloropyridine, a structurally similar compound, often highlights the challenge of dehalogenation, which leads to the formation of 2-aminopyridine as a significant byproduct. enamine.net The use of an inert atmosphere is a standard precautionary measure to control such undesired reactions.

Table 1: Impact of Atmosphere on Synthesis of Halogenated Pyridines

| Reaction Condition | Key Challenge | Role of Inert Atmosphere |

| High Temperature | Increased rate of side reactions | Prevents oxidation and dehalogenation |

| Use of Reducing Agents | Potential for dehalogenation | Suppresses reductive pathways |

| Air-Sensitive Catalysts | Catalyst degradation | Maintains catalyst activity and stability |

Byproduct Management

The effective management of byproducts is paramount to obtaining high-purity this compound. The primary impurity encountered during its synthesis is the dehalogenated byproduct, 2-aminopyridine. nih.gov The formation of this and other byproducts can arise from several sources during the synthetic process.

A plausible synthetic route to this compound involves the regioselective amination of a 2,6-dihalonicotinaldehyde precursor. During this nucleophilic aromatic substitution (SNAr) reaction, several byproducts can be formed:

Dehalogenated Byproduct: As mentioned, the most significant byproduct is 2-aminopyridine, resulting from the loss of the chlorine atom. nih.gov This can occur through various mechanisms, including catalytic transfer hydrogenation if certain impurities are present, or through direct nucleophilic attack on the chlorine atom under forcing conditions.

Isomeric Byproducts: Depending on the regioselectivity of the amination reaction, the formation of other amino-substituted isomers is possible, although the 2-position on the pyridine ring is generally more activated towards nucleophilic attack than the 6-position.

Over-amination Products: If the reaction conditions are not carefully controlled, further reaction of the product with the aminating agent could potentially occur, although this is less common.

Side-reactions involving the Aldehyde: The aldehyde group can participate in side reactions, such as condensation or oxidation, if not properly protected or if the reaction conditions are not optimized.

Purification Strategies:

The primary method for the purification of this compound is recrystallization. It has been reported that recrystallization from toluene (B28343) is particularly effective in removing the 2-aminopyridine impurity, yielding the desired product with high purity. nih.gov

Other purification techniques that can be employed include:

Chromatography: Column chromatography is a standard method for separating closely related compounds. For aminopyridine derivatives, cation-exchange chromatography has also been shown to be an effective purification technique. nih.gov

Extraction: Liquid-liquid extraction can be used to remove certain impurities based on their differential solubility in various solvents.

Table 2: Common Byproducts and Their Control in the Synthesis of this compound

| Byproduct | Formation Pathway | Control and Management Strategy |

| 2-Aminopyridine | Dehalogenation | Use of inert atmosphere, optimization of reaction time and temperature, purification by recrystallization from toluene. enamine.netnih.gov |

| Isomeric Aminochloronicotinaldehydes | Lack of regioselectivity in amination | Use of regioselective catalysts, careful control of reaction conditions. |

| Aldehyde-derived impurities | Oxidation or condensation of the aldehyde group | Use of inert atmosphere, protection of the aldehyde group if necessary. |

Chemical Reactivity and Advanced Transformation Pathways of 2 Amino 6 Chloronicotinaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group (-CHO) is a primary site of reactivity in 2-Amino-6-chloronicotinaldehyde, susceptible to nucleophilic attack and redox transformations. Its electronic properties, influenced by the electron-donating amino group and the electron-withdrawing chloro-substituted pyridine (B92270) ring, enable a range of synthetic applications.

Oxidation to 2-Amino-6-chloronicotinic Acid

The oxidation of the aldehyde functional group to a carboxylic acid is a fundamental transformation in organic synthesis. In the case of this compound, this reaction yields the synthetically valuable intermediate, 2-Amino-6-chloronicotinic acid. chemscene.comepa.govnih.gov This conversion involves the loss of two electrons from the aldehyde and the incorporation of an oxygen atom.

A variety of oxidizing agents can accomplish the conversion of an aldehyde to a carboxylic acid. Potassium permanganate (B83412) (KMnO₄) is a powerful and common choice for this transformation. The reaction is typically performed in aqueous conditions, and the permanganate ion (MnO₄⁻) acts as the active oxidizing species. Although the direct oxidation of this compound using this method is not extensively detailed in readily available literature, the oxidation of α-amino acids with permanganate has been studied, indicating the feasibility of such reactions. organic-chemistry.org The process involves the manganese atom, in its +7 oxidation state, being reduced, typically to manganese dioxide (MnO₂), a brown solid, in neutral or slightly acidic/basic conditions.

Other standard oxidizing agents for this aldehyde-to-carboxylic acid conversion include Tollens' reagent ([Ag(NH₃)₂]⁺) and Jones reagent (CrO₃ in aqueous acetone/sulfuric acid). The choice of reagent depends on the presence of other sensitive functional groups within the molecule. Given the presence of an amino group, milder oxidizing agents are often preferred to prevent unwanted side reactions.

Table 1: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Transformation

| Oxidizing Agent | Formula | Typical Conditions |

| Potassium Permanganate | KMnO₄ | Aqueous, basic or acidic |

| Jones Reagent | CrO₃ / H₂SO₄ / Acetone | Acidic, acetone |

| Tollens' Reagent | [Ag(NH₃)₂]⁺ | Aqueous, basic |

| Silver (I) Oxide | Ag₂O | Basic, aqueous/ethanolic |

Reduction to 2-Amino-6-chloronicotinalcohol

The reduction of the aldehyde group in this compound results in the formation of the corresponding primary alcohol, (2-amino-6-chloropyridin-3-yl)methanol. clearsynth.comjiehuapharma.com This transformation is a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.

Sodium borohydride (B1222165) (NaBH₄) is a widely used and selective reducing agent for this purpose. It is valued for its mild reactivity, tolerating many other functional groups while effectively reducing aldehydes and ketones. okstate.edu The reaction is typically carried out in an alcoholic solvent, such as ethanol (B145695) or methanol. The borohydride anion ([BH₄]⁻) serves as the source of the hydride nucleophile. The general procedure involves dissolving the aldehyde in a suitable solvent and adding sodium borohydride, often at a reduced temperature (e.g., 0 °C) to control the reaction rate. psu.edunih.gov This method is highly efficient for converting aldehydes to their corresponding alcohols. organic-chemistry.org

Table 2: Comparison of Common Hydride Reducing Agents

| Reducing Agent | Formula | Reactivity | Typical Solvents |

| Sodium Borohydride | NaBH₄ | Mild, selective for aldehydes/ketones | Alcohols (Methanol, Ethanol) |

| Lithium Aluminum Hydride | LiAlH₄ | Strong, reduces most carbonyls | Ethers (THF, Diethyl ether) |

Schiff Base Formation with Primary Amines

This compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. nih.govijrpc.com This reaction is a cornerstone of coordination chemistry and organic synthesis, providing access to a diverse class of ligands and intermediates. primescholars.commdpi.comresearchgate.net The reaction proceeds via nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon, forming an unstable carbinolamine intermediate. This intermediate then dehydrates, often under acid catalysis, to yield the stable C=N double bond of the Schiff base.

The versatility of this reaction allows for the introduction of a wide range of substituents (R-groups) into the final molecule, depending on the choice of the primary amine. This modularity is exploited in the synthesis of complex ligands for metal coordination and in the construction of pharmacologically active compounds.

Table 3: Representative Primary Amines for Schiff Base Formation

| Primary Amine | Formula | Resulting Schiff Base Substituent (on N) |

| Aniline | C₆H₅NH₂ | Phenyl |

| Ethylamine | CH₃CH₂NH₂ | Ethyl |

| Benzylamine | C₆H₅CH₂NH₂ | Benzyl |

| 4-Methoxyaniline | CH₃OC₆H₄NH₂ | 4-Methoxyphenyl |

Alkynylation Reactions

The aldehyde functional group of this compound is a suitable electrophile for alkynylation reactions. This class of reactions involves the nucleophilic addition of a terminal alkyne, in the form of its conjugate base (an acetylide), to the carbonyl carbon. The product of this reaction is a propargyl alcohol, a valuable synthetic intermediate containing both a hydroxyl group and a carbon-carbon triple bond.

The reaction is typically initiated by deprotonating a terminal alkyne with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent, to generate the highly nucleophilic acetylide anion. This anion then attacks the aldehyde. The study of alkynylation on various substituted aldehydes is a significant area of research, though specific examples utilizing this compound are not prominently documented. researchgate.net The resulting propargyl alcohol can undergo further transformations, making this a key strategic reaction for building molecular complexity.

Reductive Amination Pathways

Reductive amination is a powerful and widely used method in organic synthesis for forming carbon-nitrogen bonds. synplechem.com The process involves the initial reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. synplechem.com The aldehyde functionality of this compound is highly susceptible to this transformation, providing a direct route to a variety of substituted aminomethylpyridines.

This two-step, one-pot reaction is typically facilitated by mild reducing agents that selectively reduce the iminium ion without affecting the aldehyde or other functional groups. Commonly employed reagents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). synplechem.com The choice of reducing agent can be critical for chemoselectivity, especially given the presence of other reducible groups. organic-chemistry.org The reaction proceeds efficiently with both primary and secondary amines, offering a straightforward pathway to secondary and tertiary amine products, respectively. organic-chemistry.orgnih.gov This method is valued for its high efficiency and broad substrate scope under mild conditions. organic-chemistry.org

| Reactants | Reagents & Conditions | Product Type |

|---|---|---|

| This compound + Primary Amine (R-NH₂) | Sodium triacetoxyborohydride (NaBH(OAc)₃) or other mild reducing agent, in a suitable solvent (e.g., Dichloromethane (B109758), Methanol). | N-Substituted-(2-amino-6-chloro-pyridin-3-yl)methanamine |

| This compound + Secondary Amine (R₂NH) | Sodium triacetoxyborohydride (NaBH(OAc)₃) or other mild reducing agent, in a suitable solvent. | N,N-Disubstituted-(2-amino-6-chloro-pyridin-3-yl)methanamine |

Reactions Involving the Chlorine Atom

The chlorine atom at the 6-position of the pyridine ring is a key site for functionalization. It activates the ring towards nucleophilic attack, enabling its displacement through nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a wide array of functional groups, significantly expanding the synthetic utility of the core scaffold.

The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group facilitates the displacement of the C6-chloro substituent by various nucleophiles. This SNAr reaction is a cornerstone of its chemistry, allowing for the synthesis of diverse derivatives.

Amines as Nucleophiles: Primary and secondary amines readily displace the chlorine atom, typically in the presence of a base and often with heating. mdpi.com The reaction can be highly efficient for creating 2,6-diaminopyridine (B39239) derivatives. However, the reaction can sometimes lead to mixtures of products if not carefully controlled, as over-alkylation can occur. libretexts.orgyoutube.com The choice of solvent and base (e.g., triethylamine, potassium carbonate) is crucial for achieving high yields and selectivity. mdpi.comnih.gov

Thiols as Nucleophiles: Thiols and their corresponding thiolates are soft and potent nucleophiles that can effectively displace the chlorine atom to form 6-thioether derivatives. nih.gov These reactions are fundamental in organosulfur chemistry and provide access to compounds with potential applications in materials science and medicinal chemistry.

| Substrate | Nucleophile | Conditions | Product Type |

|---|---|---|---|

| This compound | Amine (R-NH₂) | Base (e.g., Et₃N, K₂CO₃), Solvent (e.g., EtOH, THF), Heat. mdpi.com | 2-Amino-6-(alkylamino)nicotinaldehyde |

| This compound | Thiol (R-SH) | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF). | 2-Amino-6-(alkylthio)nicotinaldehyde |

Reactions Involving the Amino Group

The primary amino group at the 2-position is a versatile handle for further molecular elaboration. Its nucleophilic character allows it to participate in a variety of classical amine reactions, most notably acylation.

Acylation of the 2-amino group is readily achieved by treating the compound with acylating agents such as acid chlorides or anhydrides. mnstate.edulibretexts.org The reaction typically requires a base to neutralize the HCl or carboxylic acid byproduct. mnstate.edu This transformation converts the primary amine into a more stable and often crystalline amide, a common strategy in multi-step synthesis for protecting the amino group or for building more complex structures. mdpi.com For instance, reaction with acetyl chloride would yield 2-acetamido-6-chloronicotinaldehyde. The amino group can also react with nitrous acid, a reaction characteristic of primary aromatic amines, which can lead to diazonium salt formation under appropriate conditions. libretexts.org

| Reaction Type | Reagent | Conditions | Product Type |

|---|---|---|---|

| Acylation | Acyl Chloride (R-COCl) or Anhydride ((RCO)₂O) | Base (e.g., Pyridine, Triethylamine). mnstate.edu | N-(6-Chloro-3-formylpyridin-2-yl)amide |

Cyclization and Annulation Reactions

The multifunctional nature of this compound makes it an ideal precursor for constructing fused heterocyclic systems through cyclization and annulation reactions. The strategic placement of the amino, aldehyde, and chloro groups allows for a variety of intramolecular and intermolecular ring-forming strategies.

The compound serves as a valuable starting material for synthesizing fused bicyclic and polycyclic heterocycles. mdpi.comnih.gov Condensation reactions between the aldehyde group and the amino group with a suitable third component can lead to the formation of new rings. For example, condensation with active methylene (B1212753) compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) can initiate a sequence of reactions, ultimately yielding fused pyridopyrimidine or related scaffolds. nih.gov These types of reactions often proceed via an initial Knoevenagel condensation at the aldehyde, followed by an intramolecular cyclization involving the amino group. The specific scaffold formed depends on the nature of the reacting partner and the reaction conditions employed. nih.gov

| Reactant B | Reaction Type | Potential Heterocyclic Product |

|---|---|---|

| Active Methylene Compound (e.g., Malononitrile) | Condensation/Cyclization | Substituted Pyrido[2,3-d]pyrimidine |

| β-Ketoester | Condensation/Cyclization (e.g., Friedländer Annulation) | Substituted Naphthyridine derivative |

Advanced synthetic methods, such as transition-metal-catalyzed cross-coupling and annulation reactions, offer efficient ways to build complex molecular architectures. researchgate.net While research on this compound itself is specific, studies on closely related analogs demonstrate powerful potential transformations.

For instance, an efficient palladium(II)-catalyzed direct annulation has been developed for the synthesis of 1-azathioxanthone derivatives from 2-chloronicotinaldehyde (B135284) and 2-bromothiophenol. researchgate.net This reaction proceeds through an unprecedented C(formyl)–C(aryl) coupling strategy, showcasing a modern approach to forming fused ring systems. researchgate.net Such a strategy, if applied to the amino-substituted analog, would provide a direct route to highly functionalized, fused heterocyclic compounds that are otherwise difficult to access. These catalytic methods are attractive due to their high efficiency and selectivity under relatively mild conditions. researchgate.net

| Substrate Analog | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| 2-Chloronicotinaldehyde | 2-Bromothiophenol | Palladium(II) catalyst. researchgate.net | 1-Azathioxanthone derivative. researchgate.net |

Applications of 2 Amino 6 Chloronicotinaldehyde in Complex Molecule Synthesis

Role as an Intermediate in Pharmaceutical Chemistry

The structural framework of 2-Amino-6-chloronicotinaldehyde is a key component in the synthesis of various pharmaceutical compounds. Its ability to participate in a multitude of chemical reactions allows for the construction of complex molecular architectures with potential therapeutic applications.

Synthesis of Biologically Active Compounds

This compound is a crucial precursor for the synthesis of a variety of biologically active compounds. rsc.org Its reactive nature enables chemists to introduce diverse functional groups and build intricate molecular frameworks, leading to the development of novel therapeutic agents. For instance, this aldehyde can be a starting point for creating fused heterocyclic systems, a common feature in many biologically active molecules. researchgate.net The synthesis of such compounds often involves multi-step processes where the aldehyde group can be transformed into other functionalities or used in cyclization reactions to form new rings.

The development of new anticancer agents is an area where this starting material shows significant promise. For example, derivatives of 2-aminothiazole, a scaffold that can be synthesized using precursors like this compound, have shown potent and selective inhibitory activity against various human cancerous cell lines, including those of the breast, lung, and colon. nih.gov

Development of New Chemical Entities for Drug Discovery

The quest for new chemical entities (NCEs) is a cornerstone of drug discovery, and this compound plays a significant role in this endeavor. nih.gov Its utility as a versatile intermediate allows for the generation of diverse libraries of compounds that can be screened for potential therapeutic activity. The development of novel inhibitors for enzymes like human arginases I and II, which are targets for treating conditions such as myocardial reperfusion injury, has benefited from the use of α,α-disubstituted amino acid-based compounds, the synthesis of which can be initiated from versatile starting materials. nih.gov

Applications in Agrochemical Synthesis

In the field of agrochemicals, this compound and its derivatives are instrumental in the development of new pesticides and herbicides. The core structure can be modified to create compounds with specific biological activities against agricultural pests and weeds. For example, the synthesis of novel 2-amino-6-oxocyclohexenylsulfonamides has led to the discovery of compounds with fungicidal activity against Botrytis cinerea, a common plant pathogen. nih.gov Furthermore, derivatives of 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione, which can be synthesized through molecular hybridization strategies involving similar enamino skeletons, have shown promising herbicidal activity. mdpi.com The use of amino acids and their derivatives in crop protection is a growing area of research, with a focus on creating more effective and environmentally friendly agrochemicals. nih.govresearchgate.net

Catalytic Applications in Organic Synthesis

While direct catalytic applications of this compound itself are not extensively documented, its derivatives, particularly Schiff base metal complexes, are of significant interest in catalysis. mdpi.com These complexes, formed by the reaction of the amino group with an aldehyde or ketone, can act as efficient catalysts in a variety of organic transformations. For example, palladium-catalyzed aminocarbonylation reactions are crucial for the synthesis of amides and ketoamides, important functional groups in many biologically active molecules. nih.gov The development of catalysts for reactions like the Claisen-Schmidt condensation to produce chalcone (B49325) derivatives is another area where Schiff base complexes derived from similar amino-aldehydes have shown remarkable activity. mdpi.com

Formation of Schiff Bases and Metal Complexes

The primary amine group of this compound readily reacts with aldehydes and ketones to form Schiff bases, also known as imines. nih.gov These Schiff bases are versatile ligands that can coordinate with various metal ions to form stable metal complexes. nih.govijrpc.com The formation of these complexes can significantly alter the electronic and steric properties of the original molecule, leading to new applications in catalysis and materials science. nih.gov The coordination of metal ions like cobalt(II), nickel(II), copper(II), and zinc(II) with Schiff base ligands has been extensively studied. ijrpc.com These complexes often exhibit interesting geometries, such as octahedral or tetragonal crystal systems, and can display enhanced biological activity compared to the free ligands. nih.govijrpc.com

Synthesis of Fused Heterocyclic Systems

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, which are core structures in many natural products and pharmaceuticals. researchgate.netnih.govrsc.org The presence of multiple reactive sites allows for a variety of cyclization strategies to construct complex polycyclic frameworks. For instance, the aldehyde and amino groups can participate in condensation reactions with other bifunctional molecules to form new heterocyclic rings. The chlorine atom can also be a site for further functionalization or cyclization through nucleophilic substitution or cross-coupling reactions. This versatility enables the synthesis of a wide range of fused heterocycles, including thieno[2,3-b]pyridines, quinazolines, and other polycyclic aromatic systems. nih.govmdpi.com

1,8-Naphthyridine (B1210474) Derivatives

The synthesis of the 1,8-naphthyridine core is a significant area of medicinal chemistry, as this scaffold is present in numerous bioactive molecules. The most direct and widely used method for constructing this framework is the Friedländer annulation. This reaction involves the condensation of a 2-aminopyridine-3-carbaldehyde with a compound containing an α-methylene group adjacent to a carbonyl function (e.g., ketones, β-ketoesters).

In this context, this compound serves as the essential aminopyridine aldehyde component. The general mechanism proceeds via an initial aldol-type condensation between the active methylene (B1212753) compound and the aldehyde group of the pyridine (B92270), followed by an intramolecular cyclization (condensation) of the amino group onto the carbonyl, leading to the formation of the fused dihydropyridine (B1217469) ring. Subsequent dehydration yields the aromatic 1,8-naphthyridine system.

Modern variations of the Friedländer reaction have been developed to be more environmentally benign. For instance, syntheses have been demonstrated using water as a solvent and inexpensive, biocompatible ionic liquids like choline (B1196258) hydroxide (B78521) as catalysts, achieving excellent yields under mild conditions (e.g., 50 °C). While many published examples use the parent 2-aminonicotinaldehyde, the methodology is directly applicable to substituted analogs like this compound to produce the corresponding 7-chloro-1,8-naphthyridine derivatives.

Chromeno[2,3-b]pyridines and Related Ring Systems

The chromeno[2,3-b]pyridine skeleton is a tricyclic system formed by the fusion of a chromene ring with a pyridine ring. These compounds are of interest in materials science and medicinal chemistry.

The synthesis of this ring system often relies on the Friedländer condensation or related multicomponent reactions. A common and efficient strategy involves the reaction of a 2-amino-3-formylchromone (B160151) with a compound containing an active methylene group. eurjchem.comscite.airesearchgate.net In this established pathway, the chromone (B188151) moiety already contains the necessary o-amino-aldehyde functionality required for the pyridine ring formation. For example, the reaction of 2-amino-3-formylchromone with cyclic active methylene compounds like dimedone or barbituric acid, often catalyzed by a base such as DBU or an acid, leads directly to the fused chromeno[2,3-b]pyridine structure. eurjchem.com

While the application of this compound to form this specific ring system is less commonly detailed in readily available literature, a plausible synthetic route would involve its condensation with a chromone derivative possessing an active methylene group (e.g., a chroman-4-one). This approach would mirror the established Friedländer synthesis, where the pyridine ring is built onto the pre-existing chromene scaffold. Other multicomponent strategies for synthesizing chromeno[2,3-b]pyridines typically start with salicylaldehyde (B1680747) derivatives, malononitrile (B47326), and an amine or thiol, which assemble the final structure in a one-pot process. um.edu.mt

Computational and Theoretical Studies of 2 Amino 6 Chloronicotinaldehyde

Density Functional Theory (DFT) Calculations for Electron Density Distribution

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. core.ac.uk The fundamental principle of DFT is that the ground-state energy of a many-electron system can be determined from its electron density. core.ac.uk This approach is computationally more efficient than traditional wave function-based methods, making it suitable for a wide range of molecular systems. uchicago.edu

DFT calculations can precisely model the electron density distribution within 2-Amino-6-chloronicotinaldehyde. This distribution is critical as it dictates the molecule's reactivity, polarity, and intermolecular interactions. The theory uses functionals, such as the Generalized Gradient Approximation (GGA), which consider both the electron density and its gradient to better describe the non-uniform nature of electron distribution in molecules. core.ac.uk

Key parameters derived from DFT calculations include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps identify the regions most likely to act as electron donors and acceptors, respectively.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule. For this compound, the amino group and the nitrogen atom in the pyridine (B92270) ring are expected to be electron-rich, while the aldehyde group and the carbon atom bonded to the chlorine atom would be relatively electron-poor.

Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis quantify the partial charge on each atom, providing a numerical basis for understanding the molecule's polarity and reactivity.

While specific DFT studies on this compound are not widely published, the methodology has been successfully applied to predict core level spectra and chemical states of amino acids, demonstrating its accuracy and predictive power for related biomolecules. chemrxiv.org The interaction between electronic and nuclear spins can also be described using parameters obtained from DFT calculations. aps.org

Table 1: Illustrative Data from DFT Calculations on Related Molecules This table presents example data from studies on other molecules to illustrate the typical output of DFT calculations, as specific data for this compound is not available in the provided search results.

| Molecule/System | Functional | Basis Set | Calculated Property | Value | Reference |

| C₆H₅ + CH₂O | B3LYP | aug-cc-pvtz | Reaction Barrier (H-abstraction) | 0.8 kcal/mol | researchgate.net |

| C₆H₅ + CH₂O | B3LYP | aug-cc-pvtz | Reaction Barrier (C-addition) | 1.4 kcal/mol | researchgate.net |

| Mn Complexes | BP86/TZP | - | Mn Core Excitations | Good agreement with experiment | core.ac.uk |

| Gas Phase Amino Acids | PBE, B3LYP | - | Core Level Binding Energies | Predicted successfully | chemrxiv.org |

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or DNA. mdpi.com This method is crucial in drug discovery and molecular biology for understanding intermolecular interactions and predicting the binding affinity of a compound.

For this compound, molecular docking could be employed to investigate its potential interactions with various biological targets. The process involves:

Preparation of Receptor and Ligand: Three-dimensional structures of the target receptor and the ligand (this compound) are prepared. This includes adding hydrogen atoms and assigning appropriate atomic charges. nih.gov

Docking Simulation: A docking program, such as AutoDock, systematically samples a vast number of orientations and conformations of the ligand within the receptor's binding site. mdpi.com

Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding free energy. Lower binding energies typically indicate more favorable interactions. nih.gov The resulting poses are then analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic contacts. nih.govresearchgate.net

The analysis of the binding mode reveals the specific amino acid residues or DNA bases that interact with the ligand. researchgate.net For instance, the amino group of this compound could act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen of the aldehyde group could act as hydrogen bond acceptors. The chlorine atom could participate in halogen bonding or hydrophobic interactions. A successful docking pose is often defined as one having a root-mean-square deviation (RMSD) of 2.0 Å or less compared to a known crystal structure. ucl.ac.uk

Table 2: Example Molecular Docking Results for Bioactive Compounds This table shows representative binding energy data from docking studies on other compounds to exemplify the outputs of such analyses.

| Compound/Drug | Target | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| Aleuritolic acid | HIV Reverse Transcriptase | -8.48 | Not Specified | nih.gov |

| Delaviridine (FDA-approved drug) | HIV Reverse Transcriptase | -50.85 (MMGBSA) | Not Specified | nih.gov |

| 6-aminonicotinate antagonists | P2Y12 Receptor | Not Specified | Val102, Tyr105, His187, Arg256 | nih.gov |

| 3-amido-2-methyl-6-nitro-quinazolinones | DNA | Not Specified | Interactions with DNA bases | mdpi.com |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the step-by-step mechanism of chemical reactions. By mapping the potential energy surface (PES) of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states.

For this compound, this approach could be used to study various potential reactions, such as nucleophilic substitution at the chlorine-bearing carbon, reactions involving the aldehyde group, or electrophilic substitution on the pyridine ring. The general methodology involves:

Quantum Chemical Calculations: Methods like DFT are used to calculate the energies of different molecular structures along a proposed reaction coordinate. researchgate.net

Locating Stationary Points: Geometries of reactants, intermediates, and products are optimized to find their minimum energy structures. Transition state structures, which represent the energy maxima along the reaction path, are also located.

Calculating Reaction Barriers: The energy difference between the reactants and the transition state defines the activation energy or reaction barrier. A lower barrier indicates a faster reaction. researchgate.net

For example, a study on the reaction between the phenyl radical (C₆H₅) and formaldehyde (B43269) (CH₂O) used DFT to identify three possible reaction channels and calculated their respective energy barriers, successfully predicting the dominant reaction pathway. researchgate.net Similarly, computational studies on the decomposition of N-chloroamino acids have supported a concerted mechanism involving an imine-like transition state. nih.gov These examples highlight how computational modeling can provide detailed mechanistic insights that are often difficult to obtain through experimental means alone.

Conformational Analysis and Energetic Considerations

The conformational landscape of this compound is primarily determined by the rotation around the C-C bond connecting the aldehyde group to the pyridine ring and the orientation of the amino group. Computational methods can be used to perform a systematic search of the conformational space:

The potential energy is calculated as a function of the dihedral angles defining the key rotations.

The resulting energy profile reveals the low-energy, stable conformations and the high-energy transition states that separate them.

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Amino 6 Chloronicotinaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, 2D NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 2-Amino-6-chloronicotinaldehyde by providing information about the chemical environment of hydrogen nuclei (protons).

¹H NMR: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to each type of proton are expected. The aldehyde proton (-CHO) would appear as a singlet at a downfield chemical shift, typically in the range of 9.5-10.5 ppm. The two aromatic protons on the pyridine (B92270) ring would present as two distinct doublets, a result of their coupling to each other. The protons of the amino group (-NH₂) would likely appear as a broad singlet. The exact chemical shifts can be influenced by the solvent used. pdx.eduucl.ac.uk

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde H | 9.5 - 10.5 | Singlet (s) |

| Aromatic H | 7.0 - 8.5 | Doublet (d) |

| Aromatic H | 6.5 - 7.5 | Doublet (d) |

Note: This table represents predicted values based on typical chemical shifts for the functional groups present. pdx.eduorganicchemistrydata.org

2D NOESY (Nuclear Overhauser Effect Spectroscopy): This two-dimensional NMR technique is crucial for confirming the spatial proximity of atoms within a molecule, which is particularly useful for verifying the regiochemistry of the substituents on the pyridine ring. epa.gov A NOESY experiment on this compound would be expected to show cross-peaks between protons that are close to each other in space, even if they are not directly bonded. ucl.ac.uk For instance, a key correlation would be expected between the aldehyde proton and the adjacent aromatic proton on the pyridine ring. organicchemistrydata.org This through-space interaction provides unambiguous evidence for the relative positions of the functional groups, confirming the 3-formyl substitution pattern. ucl.ac.ukorganicchemistrydata.org

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and can provide information about its elemental composition. The compound has a molecular formula of C₆H₅ClN₂O and a molecular weight of approximately 170.57 g/mol . chemdad.com

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight. A characteristic feature in the mass spectrum of a chlorine-containing compound is the presence of an isotopic peak ([M+2]⁺) at two mass units higher than the molecular ion peak. This is due to the natural abundance of the ³⁷Cl isotope. The intensity ratio of the [M]⁺ peak (containing ³⁵Cl) to the [M+2]⁺ peak (containing ³⁷Cl) is approximately 3:1, serving as a clear indicator of the presence of a single chlorine atom in the molecule. nist.gov

Expected Mass Spectrometry Data

| Ion | Expected m/z | Relative Abundance | Notes |

|---|---|---|---|

| [M]⁺ | ~170 | ~100% | Corresponds to the molecule with the ³⁵Cl isotope. |

Note: This table is based on the isotopic abundance of chlorine.

Chromatographic Techniques for Purification and Analysis (e.g., Column Chromatography, LC-MS)

Chromatographic methods are essential for both the purification of this compound after its synthesis and for its quantitative analysis in complex mixtures.

Column Chromatography: Flash column chromatography using silica (B1680970) gel is a standard and effective method for the purification of amino-containing organic compounds. nih.govclockss.org A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, would typically be employed to separate the desired product from impurities and unreacted starting materials. clockss.org The progress of the separation can be monitored by thin-layer chromatography (TLC). This technique is particularly valuable for removing impurities that may be difficult to eliminate through recrystallization alone. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.govthermofisher.com For the analysis of polar compounds like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography can be utilized. nih.govshodex.com An LC-MS method allows for the sensitive detection and quantification of the compound in various matrices. lcms.cz The mass spectrometer detector provides high specificity, confirming the identity of the eluting peak by its mass-to-charge ratio. nih.govnih.gov This method is crucial in metabolic studies and for monitoring chemical reactions. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amino) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C=O (Aldehyde) | Stretch | 1680 - 1710 |

| C=C & C=N (Aromatic Ring) | Stretch | 1550 - 1650 |

| N-H (Amino) | Scissoring (Bending) | 1500 - 1600 |

Note: This table represents predicted values based on characteristic IR frequencies. spectroscopyonline.comchemicalbook.com

The N-H stretching vibrations of the primary amine would appear as two distinct bands in the 3300-3500 cm⁻¹ region. The strong absorption band for the aldehyde carbonyl (C=O) group would be a key feature, typically appearing around 1700 cm⁻¹. The spectrum would also show absorptions corresponding to the aromatic ring's C=C and C=N stretching, as well as the C-Cl stretching vibration at lower frequencies. spectroscopyonline.comchemicalbook.com

Future Research Directions and Emerging Trends

Green Chemistry Approaches for Sustainable Synthesis

The synthesis of specialty chemicals is increasingly scrutinized through the lens of environmental impact. Green chemistry principles, which aim to reduce waste and energy consumption, are becoming central to modern synthetic strategies. Future research on 2-Amino-6-chloronicotinaldehyde will likely prioritize the development of more sustainable synthetic routes.

Key areas of focus include:

Use of Greener Solvents: Traditional peptide synthesis, a field that shares mechanistic steps with pyridine (B92270) functionalization, often relies on solvents like dichloromethane (B109758) and N,N-dimethylformamide (DMF), which have significant toxicity concerns. semanticscholar.org Research has demonstrated that alternatives such as propylene carbonate can effectively replace these hazardous solvents in both solution- and solid-phase synthesis. semanticscholar.org Adopting such solvents for the synthesis and modification of this compound could drastically reduce the environmental footprint of its production.

Waste Reduction and Atom Economy: The concept of minimizing waste, often quantified by metrics like Process Mass Intensity (PMI), is a core tenet of green chemistry. unibo.it Strategies that involve one-pot reactions, where multiple synthetic steps are performed in the same vessel without intermediate purification, can significantly improve efficiency and reduce solvent waste. nih.gov Future synthetic protocols for this aldehyde will likely incorporate these approaches to maximize atom economy.

Energy Efficiency: Methodologies like mechanochemistry and microwave-assisted synthesis align with green chemistry principles by enhancing energy efficiency. nih.gov These techniques can accelerate reaction rates at lower temperatures and often reduce the need for solvents, presenting promising avenues for the sustainable production of this compound derivatives. nih.gov

Table 1: Green Chemistry Strategies for this compound Synthesis

| Principle | Application to this compound | Potential Benefit |

|---|---|---|

| Safer Solvents | Replacement of DMF and dichloromethane with alternatives like propylene carbonate. semanticscholar.org | Reduced toxicity and environmental harm. |

| Waste Prevention | Development of one-pot, multi-component reactions for derivative synthesis. nih.gov | Lower Process Mass Intensity (PMI) and less chemical waste. |

| Energy Efficiency | Utilization of microwave irradiation or mechanochemistry. nih.gov | Faster reactions, lower energy consumption, and reduced solvent use. |

| Catalysis | Employing reusable catalysts for transformations. | Increased efficiency and reduced stoichiometric waste. |

Development of Novel Catalytic Systems for Transformations

Catalysis is fundamental to modern organic synthesis, enabling efficient and selective chemical transformations. The development of new catalytic systems is a major frontier that will unlock new possibilities for modifying this compound.

Future research is expected to explore:

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging complex chemical bonds under mild conditions. rsc.org This methodology could be applied to this compound to, for instance, facilitate C-C bond formation by using the aldehyde group as a radical precursor, thereby enabling the synthesis of novel derivatives. d-nb.info

Selective C-H Activation: Direct functionalization of C-H bonds is a highly sought-after transformation that maximizes atom economy. Novel catalyst systems that can selectively activate specific C-H bonds on the pyridine ring would allow for the direct installation of new functional groups without the need for pre-functionalized starting materials.

Enzymatic Catalysis: Biocatalysis offers unparalleled selectivity and operates under environmentally benign aqueous conditions. Enzymes could be engineered or discovered to perform specific transformations on this compound, such as asymmetric reductions of the aldehyde or selective modifications of the amino group, leading to chiral molecules with potential therapeutic applications.

Exploration of New Biological Activities in Diverse Therapeutic Areas

Pyridine-based compounds are prevalent in pharmaceuticals due to their ability to interact with biological targets. nih.gov The 2-amino-pyridine scaffold, in particular, is a key component in drugs with a wide range of activities. nih.gov While the specific biological profile of this compound is not extensively documented, its structure suggests significant potential for drug discovery.

Emerging research could target:

Anticancer Agents: Heterocyclic structures containing the 2-aminopyridine (B139424) or 2-aminothiazole motif are known to exhibit potent anticancer properties. nih.govnih.gov For example, 2-aminothiazole derivatives have shown nanomolar inhibitory activity against a variety of human cancer cell lines, including breast, lung, and colon cancers. nih.govnih.gov Derivatives of this compound could be synthesized and screened for similar antiproliferative effects.

Neurological Disorders: Certain 2-amino-substituted benzothiazoles have demonstrated potential as antagonists of excitatory amino acid neurotransmission, suggesting applications as anticonvulsants. nih.gov Given the structural similarities, derivatives of this compound could be investigated for activity against neurological targets.

Antimicrobial and Anti-inflammatory Activities: Various pyridine and dihydropyridine (B1217469) derivatives have been identified as having antimicrobial, antioxidant, and anti-inflammatory properties. researchgate.netscirp.org By using the aldehyde as a handle to synthesize libraries of related compounds, such as Schiff bases or 1,4-dihydropyridines, new agents in these therapeutic areas could be discovered. researchgate.net

Table 2: Potential Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Rationale Based on Similar Scaffolds | Example of Related Compound Class |

|---|---|---|

| Oncology | 2-aminothiazole and 2-aminopyridine motifs are present in anticancer agents. nih.govnih.gov | Dasatinib, Alpelisib. nih.gov |

| Neurology | 2-amino-benzothiazoles show anticonvulsant activity. nih.gov | 2-Amino-6-trifluoromethoxy benzothiazole (PK 26124). nih.gov |

| Infectious Diseases | Dihydropyridine derivatives exhibit antifungal properties. researchgate.net | Diethyl 2,6-diphenyl-4-(pyridin-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate. researchgate.net |

| Inflammatory Diseases | Pyridine derivatives have shown anti-inflammatory potential. researchgate.net | 1H-1,2,3-triazolyl 1,2-dihydropyridine-3-carboxylates. researchgate.net |

Integration with Flow Chemistry and Automated Synthesis Platforms

The need to rapidly synthesize and screen large libraries of compounds has driven the adoption of flow chemistry and automated synthesis. d-nb.infonih.gov These technologies offer precise control over reaction conditions, improved safety, and enhanced scalability. wuxiapptec.comnih.gov

Future applications involving this compound will likely include:

High-Throughput Library Synthesis: Automated platforms can perform reactions in parallel, significantly accelerating the creation of compound libraries. nih.govsynplechem.com By using this compound as a starting scaffold, these systems can rapidly generate hundreds or thousands of derivatives for biological screening.

Safer and More Efficient Reactions: Flow chemistry is particularly advantageous for handling hazardous reagents or unstable intermediates. wuxiapptec.com Reactions involving this aldehyde that might be difficult or dangerous to scale up in traditional batch reactors can often be performed safely and efficiently in a continuous flow system. unimi.it

On-Demand Synthesis: The digitalization of synthetic protocols allows for the "on-demand" production of molecules. nih.gov An optimized, automated flow synthesis of a key derivative of this compound could be stored as a digital recipe and executed whenever the compound is needed, improving reproducibility and accessibility. nih.gov

Advanced Materials Science Applications

The unique combination of an aromatic ring, an amino group, and a reactive aldehyde makes this compound an attractive building block for advanced materials. Its functional groups can be used to form polymers, create functional surfaces, or assemble complex supramolecular structures.

Potential future research in this area includes:

Functional Polymers: The amino and aldehyde groups can participate in polymerization reactions to create novel polymers with unique electronic or optical properties. For example, condensation with other monomers could lead to the formation of polyimines or polyamides with the pyridine unit incorporated into the polymer backbone, potentially conferring properties like metal chelation or catalytic activity.

Organic Electronics: Pyridine-containing molecules are often explored for applications in organic light-emitting diodes (OLEDs) and other electronic devices due to their electron-deficient nature. Derivatives of this compound could be designed as components of organic semiconductors or emitters.

Sensors and Chelating Agents: The nitrogen atoms in the pyridine ring and the amino group can coordinate with metal ions. This property could be exploited to develop selective sensors for detecting specific metals or to create materials for environmental remediation by sequestering heavy metal pollutants.

Q & A

Q. What are the recommended safety protocols for handling 2-Amino-6-chloronicotinaldehyde in laboratory settings?

Answer:

- Ventilation: Work in a well-ventilated area or under fume hoods to avoid inhalation of vapors or dust .

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. For respiratory protection, employ N95 masks or equivalent when handling powders .

- Spill Management: Collect spilled material in sealed containers, avoid water rinsing to prevent environmental contamination, and clean surfaces with ethanol or isopropanol .

- Storage: Store in airtight containers under inert gas (e.g., nitrogen) in a cool, dark location to prevent degradation .

Q. How can researchers optimize the synthesis of this compound?

Answer:

- Reagents: Use coupling agents like HOBt (hydroxybenzotriazole) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF (dimethylformamide) to enhance reaction efficiency .

- Conditions: Maintain a temperature of 25°C and reaction duration of 16 hours for an 81% yield. Add triethylamine as a base to neutralize byproducts .

- Purification: Employ column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) to isolate the product.

Q. What analytical methods are suitable for characterizing this compound?

Answer:

- TLC (Thin-Layer Chromatography): Use silica-coated plates with a mobile phase of butanol/water/acetic acid (60:25:15). Visualize under UV light (254 nm) to confirm purity .

- NMR Spectroscopy: Analyze and spectra in deuterated DMSO to identify functional groups and confirm structural integrity.

- Mass Spectrometry: Perform ESI-MS (Electrospray Ionization) to verify molecular weight (expected: ~172.57 g/mol) .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?

Answer:

- Electron-Withdrawing Effects: The chlorine atom at the 6-position activates the aldehyde group by withdrawing electron density, enhancing susceptibility to nucleophilic attack at the carbonyl carbon .

- Aromatic Ring Effects: The pyridine ring’s conjugation stabilizes intermediates, facilitating reactions like condensation or Schiff base formation. Computational studies (DFT) are recommended to map electron density distribution .

Q. What strategies mitigate thermal decomposition risks during high-temperature reactions involving this compound?

Answer:

- Temperature Control: Avoid exceeding 150°C; use oil baths or thermocouples for precise monitoring.

- Inert Atmosphere: Conduct reactions under nitrogen/argon to suppress oxidative decomposition .

- Byproduct Management: Install scrubbers to capture toxic gases (e.g., HCl, NO) released during decomposition .

Q. How can researchers design derivatives of this compound for pharmaceutical applications?

Answer:

- Functional Group Modification: Introduce substituents at the amino group (e.g., acetylation) or aldehyde (e.g., condensation with hydrazines) to alter bioactivity .

- Case Study: 2-Amino-6-chloronicotinic acid (a precursor) is used to synthesize AZD8055, a mTOR inhibitor. Similar strategies can be applied by coupling with heterocyclic amines .

- Screening: Use high-throughput assays (e.g., kinase inhibition) to evaluate derivative efficacy .

Q. What are common challenges in purifying this compound, and how are they resolved?

Answer:

- Issue: Co-elution of byproducts during chromatography.

- Solution: Optimize mobile phase polarity (e.g., add 1% acetic acid to improve separation) .

- Recrystallization: Use ethanol/water mixtures (70:30) to obtain crystalline product. Monitor pH to prevent aldehyde oxidation .

Q. How do pH and solvent polarity affect the stability of this compound in aqueous solutions?

Answer:

- pH Stability: The compound is stable in mildly acidic conditions (pH 4–6). Avoid alkaline environments (pH >8), which promote hydrolysis of the aldehyde group .

- Solvent Effects: Use aprotic solvents (e.g., DMF, THF) to prevent hydration. Aqueous solutions require stabilizers like 0.1% ascorbic acid to suppress oxidation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

Answer:

- Source Verification: Cross-check data against peer-reviewed journals (e.g., USP standards) rather than vendor catalogs .

- Experimental Replication: Reproduce synthesis/purification steps using documented protocols to validate physical properties .

- Instrument Calibration: Ensure NMR/MS instruments are calibrated with certified reference materials (e.g., ethyl vanillin for NMR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.